molecular formula C29H22N2O B14401570 3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one CAS No. 88440-01-1

3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one

Cat. No.: B14401570
CAS No.: 88440-01-1
M. Wt: 414.5 g/mol
InChI Key: YHVWIKVBGJJUPH-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one is a complex organic compound characterized by its pyrimidinone core structure substituted with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization to form the pyrimidinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to enhance yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-2,5,6-triphenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

88440-01-1

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

3-(4-methylphenyl)-2,5,6-triphenylpyrimidin-4-one

InChI

InChI=1S/C29H22N2O/c1-21-17-19-25(20-18-21)31-28(24-15-9-4-10-16-24)30-27(23-13-7-3-8-14-23)26(29(31)32)22-11-5-2-6-12-22/h2-20H,1H3

InChI Key

YHVWIKVBGJJUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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